3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1000577-38-7, MF: C14H12N2O2S2, MW: 304.39) is a fully substituted benzothiadiazine dioxide heterocycle bearing a 3-methylthio substituent and an N4-phenyl group. It belongs to the broader 1,2,4-benzothiadiazine 1,1-dioxide family, a scaffold with established pharmacological precedent in potassium channel modulation (e.g., diazoxide, BPDZ and emerging anticancer applications.

Molecular Formula C14H12N2O2S2
Molecular Weight 304.4 g/mol
Cat. No. B15227765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Molecular FormulaC14H12N2O2S2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCSC1=NS(=O)(=O)C2=CC=CC=C2N1C3=CC=CC=C3
InChIInChI=1S/C14H12N2O2S2/c1-19-14-15-20(17,18)13-10-6-5-9-12(13)16(14)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyNUQAAINXRIMNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1000577-38-7)


3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1000577-38-7, MF: C14H12N2O2S2, MW: 304.39) is a fully substituted benzothiadiazine dioxide heterocycle bearing a 3-methylthio substituent and an N4-phenyl group . It belongs to the broader 1,2,4-benzothiadiazine 1,1-dioxide family, a scaffold with established pharmacological precedent in potassium channel modulation (e.g., diazoxide, BPDZ 73) and emerging anticancer applications [1]. The compound is commercially available at 95% purity from multiple vendors, positioning it as an accessible building block or reference standard for medicinal chemistry and chemical biology programs.

Why 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cannot Be Casually Substituted by In-Class Analogs


Superficial similarity among benzothiadiazine dioxides masks profound functional divergence driven by substitution at the N4 and 3-positions. The N4-phenyl substituent distinguishes this compound from the more common N4-H or N4-alkyl congeners, altering electronic distribution, conformational preferences, and hydrogen-bonding capacity [1]. At the 3-position, the methylthio group occupies a critical pharmacophoric locus: SAR studies demonstrate that replacement of the 3-alkylamino NH with S (alkylsulfanyl) produces a distinct rank-order potency shift on pancreatic β-cell KATP channels (NH > CH₂ > O > S > S(═O)), fundamentally changing tissue selectivity profiles between endocrine pancreas and smooth muscle [2]. Generic interchange with a 3-alkylamino or 3-alkoxy analog without experimental validation thus risks nullifying target engagement or inverting tissue selectivity, rendering procurement decisions based solely on core scaffold identity scientifically unsound.

Quantitative Differentiation Evidence for 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vs. Closest Analogs


N4-Phenyl Substituent Confers Physicochemical Differentiation from the N4-Unsubstituted Analog

The N4-phenyl group on the target compound replaces the N4-H present in 3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 20926-33-4). This substitution increases molecular weight from 228.29 to 304.39 g/mol, eliminates the sole hydrogen-bond donor (HBD count = 0 vs. 1), and raises logP, thereby enhancing membrane permeability potential and reducing aqueous solubility relative to the N4-H analog . The calculated topological polar surface area (tPSA) shifts accordingly, impacting blood–brain barrier penetration predictions. These differences are critical when selecting a compound for cell-based assays or in vivo PK studies, where the N4-H analog's higher HBD count may limit passive diffusion .

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-Methylthio Substitution Ranks Below 3-Alkylamino in Pancreatic KATP Channel Opening Potency

In a systematic isosteric replacement study of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxides, the 3-isopropylsulfanyl analog (representing S-linked substitution) exhibited markedly lower potency on pancreatic β-cell insulin release inhibition compared to the 3-isopropylamino analog (representing NH-linked substitution). The rank order was: 3-isopropylamino > 3-isobutyl > 3-isopropoxy > 3-isopropylsulfanyl > 3-isopropylsulfinyl (NH > CH₂ > O > S > S(═O)) [1]. While 3-isopropylsulfanyl analogs retained KATP channel opening activity, they showed a shift toward vascular and uterine smooth muscle myorelaxation rather than pancreatic β-cell selectivity. By class-level inference, the 3-methylthio group in the target compound is predicted to confer a similar S-linked pharmacological profile with reduced pancreatic potency relative to 3-alkylamino benzothiadiazines such as BPDZ 73 (IC₅₀ = 0.73 ± 0.05 μM against insulin release) [2].

KATP Channel Pharmacology Insulin Secretion Tissue Selectivity

4-Phenyl-Benzothiadiazine Scaffold Serves as a Privileged Intermediate in Anticancer SAR Expansion

The 4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold has been explicitly utilized as a starting point for anticancer SAR campaigns. Kamel et al. synthesized two series based on 2-(1,1-dioxido-4-phenyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide (compound 5) and its triazolo-fused analog (compound 15), testing across lung, ovarian, prostate, breast, and colon cancer cell lines [1]. Compound 9 from this series showed the most pronounced activity, validating the 4-phenyl-substituted core as a productive starting point for derivatization. In a separate study, halogenated benzothiadiazine derivatives achieved a 15-fold increase in mitochondrial complex II (CII) inhibition over diazoxide, with the most potent compound exhibiting an IC₅₀ of 2.93 ± 0.07 μM against triple-negative breast cancer cells – more than double the potency of 5-fluorouracil [2]. The 3-methylthio group on the target compound provides a synthetically tractable leaving group for nucleophilic displacement, enabling direct diversification to 3-hydrazinyl, 3-amino, or 3-alkoxy analogs without requiring protection/deprotection of an N4-H.

Anticancer Drug Discovery Triple-Negative Breast Cancer Scaffold Derivatization

Commercial Purity Benchmarking: 95% vs. 97–98% for Closest N4-Unsubstituted Analog

The target compound is supplied by multiple vendors at a standard purity of 95% (AKSci, ChemicalBook) . In contrast, the closest commercially available analog – 3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 20926-33-4) – is offered at 97% (AKSci) to 98% (MolCore) purity . While this 2–3% purity differential may appear modest, the absence of hydrogen-bond donors in the target compound eliminates a common source of impurity (tautomeric or protonated species), which can simplify analytical characterization and reduce batch-to-batch variability in biological assays.

Chemical Procurement Purity Specification Quality Control

Storage Condition Differentiation: −20°C Protected Storage Recommended vs. Ambient-Temperature Stability of N4-Unsubstituted Analog

Vendor documentation specifies storage at −20°C with light protection for the target compound [1], whereas the N4-unsubstituted analog (CAS 20926-33-4) is shipped and stored at room temperature . This indicates a material difference in thermal or photochemical stability, likely attributable to the N4-phenyl group's influence on the electronic structure of the thiadiazine ring. Procurement workflows must account for freezer capacity and cold-chain logistics when ordering this compound.

Compound Management Stability Storage Requirements

Optimal Deployment Scenarios for 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Based on Evidence


Medicinal Chemistry Diversification: 3-Methylthio as a Synthetic Leaving Group for Parallel Library Synthesis

The 3-methylthio substituent serves as an effective leaving group for nucleophilic aromatic substitution, enabling direct conversion to 3-hydrazinyl, 3-amino, or 3-alkoxy analogs without N4 protection/deprotection steps (unlike N4-H analogs). This makes the compound an ideal starting material for generating focused libraries targeting the 4-phenyl-benzothiadiazine anticancer scaffold validated by Kamel et al. and Huwaimel et al. [1][2]. The pre-installed N4-phenyl group eliminates a synthetic step compared to routes starting from the N4-unsubstituted analog, reducing overall synthetic burden by one protection/deprotection sequence.

Smooth Muscle KATP Channel Pharmacology: Tissue-Selectivity Profiling Against 3-Alkylamino Comparators

Based on class-level SAR from Pirotte et al., the 3-methylthio (S-linked) chemotype is predicted to exhibit reduced pancreatic β-cell potency but retained or enhanced myorelaxant activity on vascular and uterine smooth muscle relative to 3-alkylamino (NH-linked) benzothiadiazines [1]. This compound is therefore positioned as a tool for probing tissue-specific KATP channel subtype pharmacology, where the S-linked series (including 3-methylthio and 3-isopropylsulfanyl analogs) may offer differentiated selectivity for SUR2B-containing channels in smooth muscle over SUR1-containing channels in pancreatic β-cells.

Physicochemical Probe Development: Zero HBD Scaffold for CNS Penetration Studies

With zero hydrogen-bond donors (HBD = 0), a moderate molecular weight (304 Da), and increased lipophilicity relative to N4-H analogs, this compound meets key physicochemical criteria for CNS drug-likeness [1]. It can serve as a parent scaffold for developing brain-penetrant benzothiadiazine-based probes, where the N4-phenyl group provides a vector for further functionalization while maintaining low HBD count. This contrasts with the N4-H analog (HBD = 1), which would be deprioritized in CNS-targeted screening cascades due to higher predicted efflux liability.

Reference Standard for Analytical Method Development in Benzothiadiazine QC

The absence of N4-H tautomerism in this compound simplifies chromatographic behavior (single, well-defined peak under standard reversed-phase conditions) compared to N4-unsubstituted analogs that may exhibit tautomer-related peak splitting or broadening [1][2]. This makes it a suitable reference standard for developing HPLC purity methods, calibration curves, and stability-indicating assays for benzothiadiazine compound libraries, particularly when batch-to-batch consistency in retention time and peak shape is critical.

Quote Request

Request a Quote for 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.